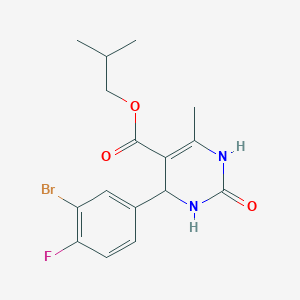![molecular formula C22H25N5O5S2 B11631061 4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11631061.png)
4-[(5Z)-5-({2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-[(5Z)-5-({2-[4-(2-hidroxietil)piperazin-1-il]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico es un compuesto orgánico complejo con una estructura única que incluye múltiples grupos funcionales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 4-[(5Z)-5-({2-[4-(2-hidroxietil)piperazin-1-il]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico implica múltiples pasos, comenzando a partir de precursores fácilmente disponibles. Los pasos clave incluyen la formación del núcleo de pirido[1,2-a]pirimidin-4-ona, seguida de la introducción de las unidades piperazina y tiazolidinona. El paso final implica el acoplamiento del derivado de tiazolidinona con ácido butanoico en condiciones de reacción específicas.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y automatización para garantizar una calidad constante y escalabilidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
El compuesto puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo tioxo puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Los grupos carbonilo pueden reducirse a alcoholes.
Sustitución: El anillo de piperazina puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperoxibenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como aminas o tioles se pueden utilizar en condiciones básicas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación del grupo tioxo puede producir sulfoxidos o sulfonas, mientras que la reducción de los grupos carbonilo puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas vías de reacción y mecanismos.
Biología
En biología, el compuesto puede tener potencial como sonda bioquímica debido a su capacidad de interactuar con varios objetivos biológicos. Podría utilizarse para estudiar mecanismos enzimáticos o como ligando en estudios de unión a receptores.
Medicina
En medicina, el compuesto podría investigarse por su potencial terapéutico. Sus múltiples grupos funcionales sugieren que podría interactuar con varias vías biológicas, convirtiéndolo en un candidato para el desarrollo de fármacos.
Industria
En la industria, el compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en procesos químicos. Su estructura única puede impartir propiedades deseables a los materiales o mejorar la eficiencia de las reacciones catalíticas.
Mecanismo De Acción
El mecanismo de acción del ácido 4-[(5Z)-5-({2-[4-(2-hidroxietil)piperazin-1-il]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando varios efectos biológicos. Las vías exactas involucradas dependerían del contexto biológico específico y los objetivos de interés.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 4-oxo-4H-pirido[1,2-a]pirimidin-3-il: Estos compuestos comparten el núcleo de pirido[1,2-a]pirimidin-4-ona y pueden tener actividades biológicas similares.
Derivados de tiazolidinona: Los compuestos con la unidad tiazolidinona pueden exhibir reactividad química y propiedades biológicas similares.
Derivados de piperazina: Estos compuestos son conocidos por sus actividades farmacológicas y pueden compartir cierto potencial terapéutico con el compuesto objetivo.
Singularidad
La singularidad del ácido 4-[(5Z)-5-({2-[4-(2-hidroxietil)piperazin-1-il]-4-oxo-4H-pirido[1,2-a]pirimidin-3-il}metilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanoico radica en su combinación de múltiples grupos funcionales dentro de una sola molécula. Esta complejidad estructural permite una reactividad química diversa y posibles actividades biológicas, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C22H25N5O5S2 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C22H25N5O5S2/c28-13-12-24-8-10-25(11-9-24)19-15(20(31)26-6-2-1-4-17(26)23-19)14-16-21(32)27(22(33)34-16)7-3-5-18(29)30/h1-2,4,6,14,28H,3,5,7-13H2,(H,29,30)/b16-14- |
Clave InChI |
QBLBURUSRKHOTK-PEZBUJJGSA-N |
SMILES isomérico |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O |
SMILES canónico |
C1CN(CCN1CCO)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B11630978.png)


![2-[(2-methoxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11630997.png)
![7-[(2,4-dichlorophenyl)methoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B11631013.png)

![Ethyl 2-[(cyclopropylcarbonyl)amino]-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11631017.png)
![7-ethyl-3-methyl-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11631021.png)

![2-(3-methylphenoxy)-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B11631029.png)
![ethyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-{[2-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11631041.png)
![5-Cyano-6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11631043.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methoxybenzyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631049.png)

